molecular formula C14H20O4 B14023372 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole CAS No. 5442-27-3

5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole

Cat. No.: B14023372
CAS No.: 5442-27-3
M. Wt: 252.31 g/mol
InChI Key: ORUDRKSTTQKZCG-UHFFFAOYSA-N
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Description

5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is an organic compound with the molecular formula C13H18O4. It is a derivative of 1,3-benzodioxole, which is a common structural motif in various natural and synthetic compounds. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 1-butoxy-2-chloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities. Derivatives of 1,3-benzodioxole have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In the medical field, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets and pathways, which could lead to the development of new drugs.

Industry

Industrially, this compound is used in the production of various chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of specific proteins and signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound, which serves as the core structure for 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole.

    Piperonyl Butoxide: A related compound used as an insecticide synergist.

    5-(Butoxymethyl)-1,3-benzodioxole: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of the butoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

5442-27-3

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

5-(1-butoxyethoxymethyl)-1,3-benzodioxole

InChI

InChI=1S/C14H20O4/c1-3-4-7-15-11(2)16-9-12-5-6-13-14(8-12)18-10-17-13/h5-6,8,11H,3-4,7,9-10H2,1-2H3

InChI Key

ORUDRKSTTQKZCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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